1-(2-Furyl)-2,3-dimethyl-1,2-butanediol
Description
Properties
CAS No. |
18927-22-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,3-dimethylbutane-1,2-diol |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-7,9,11-12H,1-3H3 |
InChI Key |
YJQVIFLHJBEYBL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Canonical SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Synonyms |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol with structurally related diols and furan derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons
Furyl vs. Phenyl Substituents The furyl group in this compound enhances electron density compared to phenyl analogs like 1-phenylbutane-1,2-diol . This difference may increase reactivity in electrophilic substitutions or acid-catalyzed dehydrations, as seen in furan derivatives like 5-(hydroxymethyl)-2-furaldehyde .
Methyl Group Positioning
- The 2,3-dimethyl configuration in the target compound introduces steric hindrance near the diol moiety, which could slow nucleophilic reactions compared to 3,3-dimethyl-1,2-butanediol (symmetric methyl groups) .
- In polymerization, (R)-3,3-dimethyl-1,2-butanediol acts as a chiral initiator for isotactic poly(3-hydroxybutyrate) (P3HB), suggesting that the target compound’s asymmetry might similarly influence polymer tacticity .
Functional Group Reactivity
- Diketones like 1-(2-furyl)-1,2-propanedione are more reactive toward nucleophiles than diols, making them intermediates in flavor synthesis. In contrast, diols are better suited for hydrogen-bond-driven applications (e.g., crystal engineering).
Physical Properties
- 1-(2-Furyl)-2-methyl-3-butene-1,2-diol has a boiling point of 277.7±35.0°C and density of 1.2±0.1 g/cm³. The target compound, lacking a double bond, would likely exhibit higher density and boiling point due to reduced molecular flexibility.
Research Findings and Implications
- Synthetic Pathways : Analogous to furan derivatives formed from carbohydrate dehydration , the target compound may be synthesized via acid-catalyzed reactions of furyl-containing precursors.
- Chiral Applications : The stereochemistry of 2,3-dimethyl groups could enable asymmetric synthesis, akin to (R)-3,3-dimethyl-1,2-butanediol in polymer chemistry .
- Thermal Stability : Methyl groups may enhance thermal stability compared to unsaturated analogs like 1-(2-Furyl)-2-methyl-3-butene-1,2-diol, which degrade more readily at high temperatures .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The acid-catalyzed condensation of furfural derivatives with diols is a well-established method for synthesizing furyl-containing acetals and diols. For instance, the preparation of 2-(2-furyl)-1,3-dioxolane (furolane) involves reacting furfural with ethylene glycol in benzene using p-toluenesulfonic acid (p-TSC) as a catalyst, achieving yields up to 82%. Adapting this protocol, 1-(2-furyl)-2,3-dimethyl-1,2-butanediol could be synthesized via the condensation of 2-furylaldehyde with 2,3-butanediol under similar conditions.
The reaction proceeds through the formation of a hemiacetal intermediate, followed by dehydration and subsequent nucleophilic attack by the diol. The use of p-TSC (pKa ≈ 2–3) ensures optimal protonation of the carbonyl group without promoting side reactions such as furan ring opening. Alternative catalysts, including phosphoric acid (H₃PO₄) and monochloroacetic acid, have also demonstrated efficacy in analogous systems, though with moderate yields (50–70%).
Table 1: Comparative Performance of Acid Catalysts in Furyl Diol Synthesis
Solvent and Stoichiometric Considerations
Benzene, though effective in azeotropic water removal, poses toxicity concerns. Substituting with toluene or cyclopentyl methyl ether (CPME) could enhance safety without compromising yield. A molar ratio of 1:1.2 (furfural:diol) is recommended to drive the equilibrium toward product formation, with excess diol facilitating complete conversion.
Hydrogenolysis of Furfuryl Alcohol Derivatives
Platinum-Catalyzed Hydrogenation
The hydrogenolysis of furfuryl alcohol to 1,2-pentanediol using heterogeneous platinum catalysts provides a template for reductive approaches to alkylated furyl diols. In this method, furfuryl alcohol undergoes partial hydrogenation under mild conditions (1–4 bar H₂, 3–8 hours) to yield diols with minimal byproduct formation. For this compound, a precursor such as 1-(2-furyl)-2-methyl-3-butene-1,2-diol could be hydrogenated over Pt/C or Pt-Al₂O₃ catalysts.
Table 2: Hydrogenolysis Conditions for Furfuryl Alcohol Derivatives
Two-Stage Hydrogenation Process
A two-stage process may improve selectivity:
-
Initial Hydrogenation : Partial reduction of the furan ring to tetrahydrofuran (THF) derivatives.
-
Selective Hydroxylation : Introduction of hydroxyl groups via controlled oxidative conditions.
This approach minimizes over-reduction, a common issue in furan hydrogenation, and aligns with methods described for 1-hydroxy-2-pentanone conversion.
Grignard Addition to Furan-Based Ketones
Synthesis of Methyl-Substituted Intermediates
The introduction of methyl groups to the diol backbone can be achieved through Grignard reactions. For example, reacting 2-furyl glyoxal with methylmagnesium bromide (MeMgBr) forms a tertiary alcohol intermediate, which is subsequently reduced to the diol. This method mirrors strategies employed in the synthesis of 1-(2-furyl)-2-methyl-3-butene-1,2-diol.
Reaction Scheme:
-
Grignard Addition :
-
Reduction :
Optimization of Reducing Agents
Sodium borohydride (NaBH₄) offers moderate selectivity, while catalytic hydrogenation (e.g., Pd/BaSO₄) may enhance stereochemical control. Yields for analogous reductions range from 60–75%, contingent on steric hindrance from the methyl groups.
Enzymatic and Biocatalytic Approaches
Microbial Dihydroxylation
Biocatalytic methods using engineered E. coli or S. cerevisiae strains have been explored for diol synthesis. These systems leverage cytochrome P450 enzymes to introduce hydroxyl groups regioselectively. While no direct studies on this compound exist, related work on furan dihydrodiols suggests feasible adaptation with tailored enzyme mutants.
Challenges in Biocatalysis
-
Substrate Toxicity : Furan derivatives often inhibit microbial growth, necessitating fed-batch or two-phase systems.
-
Product Inhibition : High diol concentrations (>50 mM) may reduce reaction rates.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
